molecular formula C15H12ClNO2S B14875124 (4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile

(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile

Cat. No.: B14875124
M. Wt: 305.8 g/mol
InChI Key: AIJXOAMVPBVOGQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C15H12ClNO2S It is a sulfone derivative, characterized by the presence of a sulfonyl group attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methyl sulfone: A sulfone analog used as an intermediate in various chemical syntheses.

    4-Methylphenyl sulfone: Another sulfone derivative with similar chemical properties.

Uniqueness

(4-Chlorophenyl)[(4-methylphenyl)sulfonyl]acetonitrile is unique due to the presence of both a chlorophenyl and a methylphenyl group, which can influence its reactivity and interactions. This combination of functional groups provides distinct chemical and biological properties compared to other sulfone derivatives.

Properties

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C15H12ClNO2S/c1-11-2-8-14(9-3-11)20(18,19)15(10-17)12-4-6-13(16)7-5-12/h2-9,15H,1H3

InChI Key

AIJXOAMVPBVOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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